Methyl 2-amino-3-methylpent-2-enoate
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Overview
Description
Methyl 2-amino-3-methylpent-2-enoate is an organic compound with a unique structure that includes both an amino group and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-methylpent-2-enoate can be synthesized through several methods. One common approach involves the reaction of a suitable amine with an ester precursor under controlled conditions. For example, the reaction of 2-amino-3-methylpent-2-enoic acid with methanol in the presence of an acid catalyst can yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes typically use high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-amino-3-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-methylpent-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methylpent-4-enoate: Similar structure but with a different position of the double bond.
Methyl 3-methylpent-2-enoate: Lacks the amino group, making it less reactive in certain reactions.
Uniqueness
Methyl 2-amino-3-methylpent-2-enoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62125-96-6 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-amino-3-methylpent-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-4-5(2)6(8)7(9)10-3/h4,8H2,1-3H3 |
InChI Key |
KYZWMDLQSLDMKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=O)OC)N)C |
Origin of Product |
United States |
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